2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO2S/c18-16(19)26-14-4-2-1-3-12(14)15(25)23-9-13(24)10-5-7-11(8-6-10)17(20,21)22/h1-8,13,16,24H,9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBSMZUTFMHTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethylthio group and a trifluoromethyl-substituted benzamide structure, which contribute to its unique properties. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.
Enzyme Inhibition
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, compounds derived from 4-(trifluoromethyl)benzohydrazide showed moderate inhibition of AChE with IC values ranging from 27.04 to 106.75 µM, suggesting that the compound may possess similar inhibitory properties .
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| 1 | AChE | 27.04 |
| 2 | BuChE | 58.01 |
Antimicrobial Activity
Compounds structurally related to This compound have been evaluated for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. These studies revealed that certain derivatives exhibited significant antimicrobial activity, indicating the potential for this compound to be developed as an antimicrobial agent .
Study on Acetylcholinesterase Inhibition
In a comparative study, several derivatives were synthesized and tested for their ability to inhibit AChE. The most potent compound demonstrated an IC value of 28.9 µM , outperforming some clinically used drugs like rivastigmine. This indicates that modifications in the molecular structure can enhance biological activity significantly .
Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of related compounds showed promising results against both Gram-positive and Gram-negative bacteria. Substituted benzamides demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM , showcasing the potential of these compounds in treating resistant bacterial strains .
The biological activity of This compound may be attributed to its ability to interact with specific enzyme active sites through hydrogen bonding and hydrophobic interactions. The difluoromethylthio group may enhance lipophilicity, facilitating better membrane penetration and target engagement.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound's structure suggests potential pharmacological activities due to the presence of difluoromethyl and trifluoromethyl groups, which are known to enhance metabolic stability and bioactivity. These groups can influence the interaction of the compound with biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that compounds containing difluoromethyl and trifluoromethyl moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses. Its structural analogs have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from apoptosis, indicating their potential use in neurodegenerative diseases such as Alzheimer's .
Agrochemical Applications
Pesticidal Activity
The unique chemical structure of 2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide allows it to act as a pesticide. The difluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and exert its effects.
- Insecticidal Properties : Laboratory studies have demonstrated that derivatives of this compound can effectively control pest populations by disrupting their physiological processes .
- Herbicidal Activity : The compound's efficacy against certain weed species has been documented, making it a candidate for herbicide formulation .
Materials Science
Polymer Chemistry
The incorporation of fluorinated compounds into polymer matrices has been a focus of recent research due to their unique properties such as hydrophobicity and chemical resistance.
- Fluorinated Polymers : The synthesis of polymers incorporating this compound has been explored for applications in coatings and membranes. These materials demonstrate enhanced durability and resistance to solvents and extreme temperatures .
Data Tables
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a similar compound inhibited proliferation in various cancer cell lines, leading to further investigation into its mechanism of action .
- Agrochemical Application : Field trials conducted on crops treated with derivatives of this compound showed a significant reduction in pest populations compared to untreated controls, validating its potential as an effective pesticide .
- Polymer Development : Research into the incorporation of this compound into polymer matrices revealed enhanced mechanical properties and chemical resistance, making it suitable for industrial applications .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Substituent Impact :
- Trifluoromethyl (-CF₃) : Present in both the target compound and 3b (), this group enhances binding to hydrophobic pockets and resistance to oxidative metabolism. However, its placement on the phenyl ring (para in the target vs. meta in 3b) alters steric and electronic interactions with targets .
- Difluoromethylthio (-SCF₂H) : Unique to the target compound, this group may improve thiol-mediated redox activity compared to simpler thioethers (e.g., -SCH₃ in ). IR data for similar compounds show νC=S vibrations at ~1247–1255 cm⁻¹, confirming thione tautomer stability .
- Hydroxyethyl Moiety : The 2-hydroxy-2-(4-CF₃-phenyl)ethyl group in the target compound contrasts with the piperazine-ethoxyethyl chain in 3b (). This difference likely affects solubility (logP) and blood-brain barrier penetration .
Pharmacokinetic Considerations
- Metabolic Stability: The -CF₃ group in the target compound resists CYP450-mediated oxidation better than the -NO₂ group in nitazoxanide, which is prone to nitro-reduction .
- Solubility : The hydroxyethyl group improves aqueous solubility compared to purely lipophilic analogs like N-(2,2-diphenylethyl)-4-nitrobenzamide (), which lacks polar substituents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a difluoromethylthio-containing benzamide precursor with a hydroxy-substituted trifluoromethylphenyl ethylamine derivative. Key steps include:
- Activation : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) to enhance reactivity and solubility .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine environments .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .
- HRMS/ESI-MS : Validate molecular formula and fragmentation pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Molecular docking : Screen against target proteins (e.g., bacterial enzymes like acps-pptase) using software like AutoDock Vina to predict binding affinities .
- QSAR studies : Correlate trifluoromethyl/difluoromethyl substituent positions with antimicrobial activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in biological activity data across studies?
- Root causes : Variability in assay conditions (e.g., pH, solvent DMSO concentration) or compound purity .
- Solutions :
- Standardization : Use identical protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity verification : HPLC (≥95% purity) and elemental analysis to rule out impurities .
Q. How can reaction pathways be mechanistically analyzed for difluoromethylthio incorporation?
- Mechanistic probes :
- Isotopic labeling : Use ¹⁸O-labeled reagents to track nucleophilic substitution pathways .
- Kinetic studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s therapeutic potential?
- Antimicrobial : Broth microdilution (CLSI) for MIC determination; time-kill assays for bactericidal kinetics .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
- Enzyme inhibition : Fluorometric assays (e.g., β-lactamase inhibition) with IC₅₀ calculations .
Q. How can high-throughput screening (HTS) identify synergistic drug combinations?
- Platform : Use 384-well plates with robotic liquid handling .
- Readouts : Luminescence-based bacterial viability assays or fluorescence polarization for target engagement .
- Data analysis : Synergy scores (e.g., Bliss independence model) to prioritize combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
